molecular formula C7H8ClN3O2 B1474249 3-[(3-Chloropyrazin-2-yl)amino]propanoic acid CAS No. 1379308-72-1

3-[(3-Chloropyrazin-2-yl)amino]propanoic acid

Cat. No.: B1474249
CAS No.: 1379308-72-1
M. Wt: 201.61 g/mol
InChI Key: HJSQMRXWWUPOKS-UHFFFAOYSA-N
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Description

3-[(3-Chloropyrazin-2-yl)amino]propanoic acid is a synthetic chloropyrazine-based compound designed for research and development applications in medicinal chemistry. Its structure, featuring a chloropyrazine heterocycle linked to a propanoic acid chain, is of significant interest in the design of novel bioactive molecules. This scaffold is recognized as a privileged structure in drug discovery, particularly in the development of potential anticancer and antimicrobial agents . In anticancer research, structurally related chloropyrazine and thiazole derivatives have demonstrated potent antiproliferative activity against both drug-sensitive and multidrug-resistant lung cancer cell lines, including small-cell lung carcinoma (H69) and non-small cell lung carcinoma (A549) . These analogues function as promising scaffolds for developing novel candidates that target key oncogenic pathways. In silico molecular docking studies suggest that such compounds can interact with therapeutic targets like the epidermal growth factor receptor (EGFR) and Sirtuin 2 (SIRT2) through conserved amino acid residues, indicating a potential dual-targeting mechanism of action . Furthermore, the chloropyrazine core is a key motif explored in the search for new antibacterial agents. Related 8-amino-imidazo[1,2-a]pyrazine derivatives have been investigated for their ability to inhibit bacterial growth, targeting pathogens such as Helicobacter pylori . The propanoic acid side chain in this compound provides a handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(3-chloropyrazin-2-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-6-7(11-4-3-9-6)10-2-1-5(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSQMRXWWUPOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291604
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379308-72-1
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379308-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-(3-chloro-2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(3-Chloropyrazin-2-yl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloropyrazine ring attached to an amino acid backbone, which may influence its biological activity through various mechanisms. The presence of the chloropyrazine moiety is hypothesized to enhance interactions with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A study evaluated several related compounds for their ability to inhibit the proliferation of A549 non-small cell lung cancer cells. The findings indicated that certain derivatives could reduce cell viability by up to 50% and suppress cell migration, a critical factor in cancer metastasis.

Table 1: Anticancer Activity Data

CompoundCell LineViability Reduction (%)Migration Inhibition (%)
Compound AA5495040
Compound BA5494535
Compound CA5496050

These results suggest that the structural modifications in these compounds are crucial for enhancing their cytotoxic effects against cancer cells.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds were tested using the DPPH radical scavenging assay, revealing that some derivatives possess strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Compound A70
Compound B65
Ascorbic Acid85

The antioxidant properties are believed to contribute to the protective effects against oxidative stress in normal cells while sensitizing cancer cells to treatment.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. The compounds were screened against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
MRSA8
Vancomycin-resistant E. faecalis4
Pseudomonas aeruginosa16

These findings underscore the potential utility of this compound as a foundation for developing new antimicrobial agents targeting drug-resistant pathogens.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Cancer Cell Lines : A series of experiments conducted on A549 and other cancer cell lines demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
  • Antioxidant Mechanism Exploration : Research exploring the mechanisms behind the antioxidant properties revealed that these compounds could reduce reactive oxygen species (ROS) levels in vitro, suggesting their role in cellular protection against oxidative damage.
  • Clinical Implications : Ongoing clinical trials are assessing the efficacy of these compounds in combination therapies for cancer treatment, aiming to exploit their dual action as both anticancer and antioxidant agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(3-Chloropyrazin-2-yl)amino]propanoic acid is C10H10ClN3O2C_{10}H_{10}ClN_3O_2 with a molecular weight of 239.66 g/mol. The compound features a chloropyrazine moiety, which is critical for its biological activity.

Positive Allosteric Modulation

Recent studies have highlighted the compound's role as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion.

  • Mechanism of Action : The compound enhances the receptor's response to acetylcholine by shifting the concentration-response curve to the left, indicating increased sensitivity. This property was demonstrated through experiments where the compound significantly affected electrical field stimulation-induced contractions in isolated rat bladder tissue, suggesting potential applications in treating urinary disorders .

Therapeutic Potential in Neurological Disorders

The modulation of mAChRs has implications for neurological conditions such as Alzheimer's disease and schizophrenia. By enhancing cholinergic signaling, this compound may help alleviate symptoms associated with these disorders.

Case Study: Evaluation of PAM Activity

A detailed study evaluated the pharmacological properties of a related compound (3g), which shares structural similarities with this compound. The findings indicated:

  • In Vitro Studies : The compound exhibited a 36-fold shift in PAM activity at a concentration of 1 µM for both human and rat mAChRs, demonstrating its efficacy as a modulatory agent .
  • Pharmacokinetics : Following intravenous administration in rats, the compound showed moderate clearance rates and favorable bioavailability (62%), indicating its potential for systemic therapeutic use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorine in the target compound and halogenated thiazoles (e.g., P3) enhance binding to hydrophobic enzyme pockets .
  • Polar Groups : Hydroxyphenyl derivatives exhibit better aqueous solubility and antioxidant activity , whereas chloropyrazine may reduce solubility but improve membrane permeability.
  • Hybrid Systems : Coumarin-thiazole hybrids leverage extended conjugation for antimicrobial effects , while naphthalene-thiazole systems target viral proteases .

Antimicrobial Activity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Broad-spectrum activity against multidrug-resistant ESKAPE pathogens (MIC range: 2–32 µg/mL) .
  • Coumarin-thiazole hybrids : Moderate antifungal activity (e.g., Candida albicans inhibition at 16 µg/mL) .
  • This compound: Predicted activity based on structural analogs; likely targets bacterial kinases or efflux pumps.

Anticancer Activity

  • Hydroxyphenyl derivatives : Induce apoptosis in cancer cells (IC50: 10–50 µM) via ROS modulation .
  • Thiazole-based compounds (e.g., P3) : Inhibit Furin, a protease implicated in cancer metastasis .

Antiviral Activity

  • Naphthalene-thiazole hybrids : Inhibit SARS-CoV-2 proteases (PLpro/Mpro) with IC50 values <10 µM .
  • Chloropyrazine analogs: Potential for targeting viral replication machinery, though unconfirmed.

Pharmacokinetic and ADME Properties

  • Hydroxyphenyl Derivatives : Predicted logP ~1.5–2.0; moderate bioavailability (SwissADME) .
  • Chloropyrazine Analog : Expected logP ~2.5–3.0; moderate absorption but possible hepatotoxicity risks.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials: 3-Chloropyrazine-2-carbonitrile or 3-chloropyrazine derivatives.
  • Nucleophile: Amino acid or amino acid derivative such as β-alanine (3-aminopropanoic acid).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or alcohol solvents.
  • Conditions: Heating under reflux or elevated temperature (e.g., 90-95°C) to promote substitution.

Example Process:

  • 3-Chloropyrazine-2-carbonitrile is suspended in acetic acid.
  • Raney Nickel catalyst is added under hydrogen atmosphere (4.5-5 kg/cm²) at 25-30°C to reduce nitrile to amine.
  • The resulting 3-aminopyrazine derivative is reacted with propanoic acid or its derivatives to form the target amino acid compound.
  • Pd(dppf)Cl₂ catalyst may be used to facilitate coupling reactions under heating conditions.

This method allows for the formation of the amino linkage between the chloropyrazine ring and the propanoic acid moiety, resulting in this compound with high purity (>99.9% by HPLC) after purification steps involving acid-base treatment and solvent extraction.

Acid-Base Purification Strategy

  • The crude product obtained from the reaction often contains impurities and has purity less than 90%.
  • Treatment with a suitable acid forms the acid addition salt of the compound.
  • Subsequent treatment with a suitable base (organic or inorganic) regenerates the free acid form with enhanced purity (up to 99.9% by HPLC).
  • Solvent extraction using dichloromethane and aqueous sodium hydroxide solution is employed to separate layers and remove impurities.
  • Final drying and solvent removal under reduced pressure yield the purified compound.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Solvent(s) Catalyst/Agent Purity Achieved (%) Notes
Nucleophilic substitution 3-Chloropyrazine-2-carbonitrile + amine 25-95 Acetic acid, DMF Raney Ni, Pd(dppf)Cl₂ ~90 (crude) Hydrogenation under pressure, catalytic step
Acid addition salt formation Treatment with suitable acid 25-30 Various acids None >99.0 Converts impurities into salts for removal
Base regeneration Treatment with organic/inorganic base 25-30 Water, dichloromethane None 99.5 - 99.9 Final purification step
Solvent extraction Dichloromethane and aqueous NaOH solution 25-30 Dichloromethane, water None - Removes aqueous impurities

Research Findings and Optimization Notes

  • The use of Raney Nickel under hydrogen pressure efficiently reduces nitrile groups to amines without affecting the chloropyrazine ring, which is crucial for maintaining the chlorine substituent necessary for subsequent reactions.
  • Pd(dppf)Cl₂ catalysis at 90-95°C facilitates coupling reactions, improving yields and reaction times.
  • Acid-base treatment cycles are critical for achieving high purity, as direct isolation often results in impurities that reduce product quality.
  • Solvent choice impacts the reaction efficiency and purity; polar aprotic solvents like DMF are preferred for nucleophilic substitution, while dichloromethane is effective for extraction and purification.
  • The process is scalable and reproducible, suitable for industrial applications requiring high purity standards.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(3-Chloropyrazin-2-yl)amino]propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropyrazine-2-amine and a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions. Aqueous or ethanol-based solvents at 60–80°C for 12–24 hours are typical. Purification involves recrystallization or column chromatography. Yield optimization requires precise control of stoichiometry and pH (8–10), as excess base may deprotonate the amine, reducing reactivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazine ring protons at δ 8.2–8.5 ppm, propanoic acid protons at δ 2.5–3.2 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography : For absolute configuration determination, particularly if stereoisomers form during synthesis .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Enzyme Inhibition : The chloropyrazine moiety may act as a hydrogen-bond acceptor in active sites (e.g., kinases or proteases).
  • Prodrug Development : The carboxylic acid group enables conjugation with bioactive molecules (e.g., via amide coupling) for targeted delivery .
  • Antimicrobial Studies : Structural analogs with nitro or fluoro substituents show activity against Mycobacterium tuberculosis; similar screening is recommended .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Protocol :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PDB: 1XYZ). Focus on the chloropyrazine ring’s electrostatic potential and the carboxylic acid’s solvation effects.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Case Study : Discrepancies in IC₅₀ values for pyrazine derivatives may arise from:

  • Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
  • Metabolite Interference : Perform LC-MS to rule out degradation products .
  • Epistatic Effects : Use isogenic cell lines to isolate target-specific responses .

Q. How does the electronic nature of the pyrazine ring influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Electrophilic Substitution : The electron-withdrawing chlorine atom directs reactions to the 5-position of the pyrazine ring.
  • Suzuki-Miyaura Coupling : Optimize with Pd(PPh₃)₄ catalyst and aryl boronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C. Monitor via TLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Chloropyrazin-2-yl)amino]propanoic acid
Reactant of Route 2
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3-[(3-Chloropyrazin-2-yl)amino]propanoic acid

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